

An In-depth Technical Guide to the Chemical Properties of Procaine Glucoside

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Compound of Interest		
Compound Name:	Procaine glucoside	
Cat. No.:	B15191756	Get Quote

Introduction

Procaine, a foundational local anesthetic, has been the subject of various chemical modifications to enhance its therapeutic properties. One such modification is the formation of **procaine glucoside**, a glycodrug conjugate. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and pharmacological context of procaine and its glycosidic derivatives, tailored for researchers, scientists, and drug development professionals. Due to the limited direct data on a singular "**procaine glucoside**" entity in publicly available databases, this guide synthesizes information on the parent compound, procaine, and relevant, recently synthesized procaine-sugar conjugates. The term "**procaine glucoside**" is most frequently suggestive of an N-glucoside linkage at the aromatic amine of the p-aminobenzoic acid (PABA) moiety, a chemically feasible conjugation.

Chemical and Physical Properties

Quantitative data for a specific "**procaine glucoside**" is not readily available in established chemical databases. Therefore, the properties of the well-characterized Procaine Hydrochloride are presented as a baseline for comparison. The addition of a glucose moiety would be expected to increase the molecular weight, polarity, and water solubility.



Property	Value (Procaine Hydrochloride)	Reference
Molecular Formula	C13H21CIN2O2	[1]
Molecular Weight	272.77 g/mol	[1]
pKa (Strongest Basic)	8.96	[1]
Water Solubility	6.81 mg/mL	[1]
logP	1.88	[1]
Melting Point	153-156 °C	[2]

Synthesis of Procaine Glycodrugs

Recent advancements have led to the successful synthesis of procaine glycodrugs. A representative protocol for the synthesis of a C6-N-substituted procaine-galactose derivative is detailed below. This two-step process involves the formation of an imine followed by its reduction.[3][4]

Experimental Protocol: Synthesis of Procaine- Galactoside Derivative

Step 1: Imine Formation

- A solution of 1,2:3,4-Di-O-isopropylidene-α-D-galactohexodialdo-1,5-pyranose (the aldehyde precursor derived from D-galactose) is prepared in dichloromethane.
- Procaine is added to this solution in the presence of 4 Å molecular sieves.
- The reaction mixture is stirred at reflux for 24 hours.
- Upon completion, the mixture is filtered to remove the molecular sieves and concentrated under reduced pressure to yield the crude imine (Schiff base).

Step 2: Reduction to the Amine

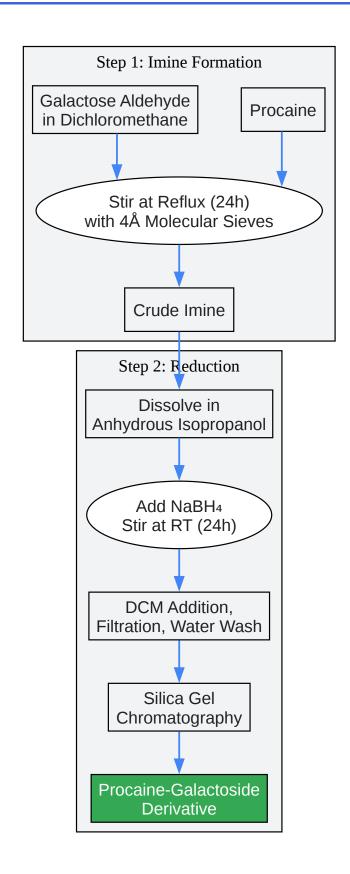


- The crude imine is dissolved in anhydrous isopropanol.
- Sodium borohydride (NaBH₄) is added to the suspension (1 equivalent).
- The mixture is stirred at room temperature for 24 hours.
- Dichloromethane is added, and the mixture is filtered.
- The organic phase is washed with water, dried over sodium sulfate (Na₂SO₄), filtered, and concentrated.
- The final product is purified by silica gel column chromatography.

The overall reported yield for the procaine-galactoside derivative using this method is 52%.[4]

Synthesis Workflow





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Caption: Workflow for the synthesis of a procaine-galactoside derivative.



Pharmacology and Mechanism of Action

The pharmacological activity of **procaine glucoside** is anticipated to be related to that of its parent compound, procaine. Procaine functions primarily as a local anesthetic by blocking voltage-gated sodium channels in nerve membranes.[2] This action inhibits the ionic flux required for the initiation and conduction of nerve impulses, leading to a loss of sensation.[2]

Additionally, procaine has been shown to interact with other receptors, including:

- N-methyl-D-aspartate (NMDA) receptors
- Nicotinic acetylcholine receptors
- Serotonin (5-HT₃) receptor-ion channel complex[2][5]

The glycosidic moiety may influence the pharmacokinetics of the drug, potentially altering its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, the increased hydrophilicity could affect its ability to cross cell membranes, and the glycosidic bond may be subject to enzymatic cleavage.

Metabolism of Procaine

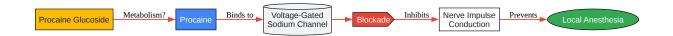
Procaine, as an amino ester, is metabolized in the plasma by the enzyme butyrylcholinesterase (pseudocholinesterase) through hydrolysis.[6] This process breaks the ester linkage, yielding two primary metabolites:

- p-Aminobenzoic acid (PABA)
- Diethylaminoethanol (DEAE)

It is plausible that **procaine glucoside** would first undergo deglycosylation before or after the hydrolysis of the ester bond, but specific metabolic pathways for the glucoside have not been elucidated.

Proposed Mechanism of Action





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Caption: Proposed mechanism of action for procaine glucoside.

Stability

While specific stability studies on **procaine glucoside** are not available, N-glycosides of aromatic amines are known to be susceptible to hydrolysis, particularly under acidic conditions. The stability of the ester linkage in the procaine molecule is also a factor, with hydrolysis being a key metabolic pathway. Any formulation of **procaine glucoside** would need to carefully consider the pH and enzymatic environment to ensure stability.

Conclusion

Procaine glucoside represents an intriguing modification of a classic anesthetic, with the potential for altered pharmacokinetic and pharmacodynamic properties. While detailed characterization of a single, definitive "**procaine glucoside**" is lacking in the scientific literature, modern synthetic methods provide a clear path for creating such glycodrugs. The provided data on procaine and the detailed synthesis of a procaine-galactoside conjugate offer a strong foundation for future research. Further investigation is required to isolate and characterize specific **procaine glucoside**s, determine their stability profiles, and fully elucidate their metabolic pathways and mechanisms of action. This will be crucial for any potential development of these compounds for therapeutic use.

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